molecular formula C15H22N2O2 B584754 3-Hydroxy Mepivacaine CAS No. 37055-90-6

3-Hydroxy Mepivacaine

Cat. No.: B584754
CAS No.: 37055-90-6
M. Wt: 262.353
InChI Key: DVENKGUHBZKQPU-UHFFFAOYSA-N
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Description

3-Hydroxy Mepivacaine is a primary metabolite of Mepivacaine, an amide-type local anesthetic. This compound is offered as a high-purity reference standard for research and analytical applications. Mepivacaine works by blocking voltage-gated sodium channels in neuronal cell membranes, inhibiting the initiation and conduction of nerve impulses and leading to a reversible local anesthesia. RESEARCH APPLICATIONS: The main application of this compound is in the field of forensic science and clinical toxicology, where it is used as a reference standard in analytical techniques to confirm the presence of Mepivacaine in biological samples. Studying this metabolite is also valuable for pharmacokinetic research, helping to understand the metabolism and elimination pathways of the parent drug. Mepivacaine is extensively metabolized in the liver, and only 5-10% is excreted unchanged in urine. SAFETY AND HANDLING: This product is strictly labeled "For Research Use Only." It is not intended for direct diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENKGUHBZKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857723
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37055-90-6
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Mepivacaine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Hydroxy-Dimethylphenyl Moiety: This step involves the coupling of the hydroxy-dimethylphenyl group to the piperidine ring, often through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Mepivacaine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy Mepivacaine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy Mepivacaine involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Parent Compound: Mepivacaine

Structural Relationship :
Mepivacaine (C₁₅H₂₂N₂O) lacks the hydroxyl group present in 3-Hydroxy Mepivacaine, which is introduced at the third carbon position during metabolism. This modification likely alters its solubility and interaction with biological targets.

Pharmacokinetics :

  • Mepivacaine has a higher protein binding capacity (75–80%) and longer duration of action compared to lidocaine .
  • Its metabolites, including this compound, exhibit low systemic exposure, with an AUC of 3.24% relative to the parent drug .

Clinical Profile :

  • Mepivacaine is non-hepatotoxic, unlike its structural analog bupivacaine .
  • In equine chondrocytes, mepivacaine demonstrates lower chondrotoxicity (86.27% viability after 30-minute exposure) compared to lidocaine (66.85%) and bupivacaine (28.73%) .

Bupivacaine

Structural Similarity :
Bupivacaine shares the same core structure as mepivacaine but differs in the side chain (butyl group vs. methyl group) .

Pharmacological Contrasts :

  • Chondrotoxicity : Bupivacaine is significantly more toxic to chondrocytes (28.73% viability) than mepivacaine .
  • Duration : Bupivacaine has a longer duration of action due to higher lipid solubility and protein binding .

Lidocaine

Physicochemical Properties :

  • Lidocaine has a faster onset (due to higher lipid solubility) but shorter duration than mepivacaine .
  • Protein binding is lower (64–75%) compared to mepivacaine .

Clinical Efficacy :

  • In dental anesthesia, 3% plain mepivacaine has a shorter onset time than lidocaine with epinephrine, but 2% mepivacaine with vasoconstrictors matches lidocaine’s efficacy .
  • Lidocaine causes more postoperative pain than mepivacaine in myofascial pain management .

Other Metabolites: PPX and 4-OHmepivacaine

  • Both metabolites of mepivacaine have low systemic exposure (AUC: 3.89% for PPX, 3.24% for 4-OHmepivacaine) .

Role of 3-Hydroxy Modifications in Bioactivity

  • In unrelated compounds (e.g., 3-hydroxy oxylipins), hydroxylation at the third carbon position influences anti-inflammatory and pathogenic roles in microbial systems .
  • While direct evidence is lacking for this compound, its structural modification may similarly affect receptor binding or metabolic clearance.

Data Tables

Table 1: Comparative Pharmacological Profiles

Property Mepivacaine Bupivacaine Lidocaine This compound
Onset Time Moderate Slow Fast Not reported
Duration Moderate Long Short Not reported
Protein Binding (%) 75–80 85–95 64–75 Not reported
Hepatotoxicity Inactive Active Not reported Not reported
Chondrotoxicity Low High Moderate Not reported
Key References

Table 2: Metabolite Exposure (AUC Relative to Parent Drug)

Metabolite AUC (%)
This compound Not reported
PPX 3.89
4-OHmepivacaine 3.24
Reference

Biological Activity

3-Hydroxy Mepivacaine is a significant metabolite of the local anesthetic mepivacaine, primarily recognized for its role in pain management and its pharmacological properties. This article aims to detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound exhibits its biological activity primarily through the blockade of voltage-gated sodium channels . This action prevents the propagation of action potentials in nerve cells, effectively inhibiting pain transmission. The compound's efficacy as a local anesthetic is comparable to other amide-type anesthetics, although the presence of deuterium in its labeled form (this compound-d3) allows for enhanced tracking in pharmacokinetic studies .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its metabolic pathways and therapeutic applications. Following administration, mepivacaine is metabolized in the liver, with this compound being one of the primary metabolites identified in biological fluids such as urine. Studies have shown that after subcutaneous injection of mepivacaine, the concentration of this compound can peak at around 64.6 ng/mL within four hours .

Table: Pharmacokinetic Properties of this compound

ParameterValue
Molecular FormulaC₁₅H₁₈N₂O₂
Peak Urinary Concentration64.6 ng/mL
Time to Peak Concentration4 hours
Primary Route of ExcretionKidney
Metabolic PathwayHepatic metabolism

Case Study: Local Anesthetic Efficacy

A clinical study evaluated the efficacy of mepivacaine and its metabolite this compound in managing pain associated with surgical procedures. The study demonstrated that patients receiving mepivacaine experienced significant pain relief, attributed to both the parent compound and its metabolites. The rapid onset (30-120 seconds) and duration (20-40 minutes) of anesthesia were noted as critical factors for surgical success .

Research on Toxicity and Safety

Research has also focused on the safety profile of mepivacaine and its metabolites. A study assessing genotoxicity found no significant increase in micronuclei formation in polychromatic erythrocytes post-administration, indicating a favorable safety profile for both mepivacaine and this compound . Additionally, instances of methemoglobinemia associated with local anesthetic use were documented, emphasizing the need for monitoring patients during administration .

Q & A

Basic Research Questions

Q. How can 3-Hydroxy Mepivacaine be identified and distinguished from its parent compound, mepivacaine, in analytical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to differentiate the compounds based on molecular weight and retention time. The metabolite (this compound, MW 262.35 g/mol) has a hydroxyl group added to the aromatic ring, altering its polarity compared to mepivacaine (MW 246.35 g/mol). Validate specificity by spiking biological matrices with both compounds and confirming separation .

Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?

  • Methodological Answer : Store lyophilized this compound at -20°C in a moisture-free environment. For solutions, use DMSO or methanol as solvents and avoid repeated freeze-thaw cycles. Conduct stability tests under varying temperatures (4°C, 25°C) and pH conditions (4.5–6.8) to assess degradation kinetics .

Q. What methodological approaches are recommended for quantifying this compound in human plasma samples?

  • Methodological Answer : Employ chemiluminescence (CL) assays with optimization for interference tolerance (e.g., amino acids, ions, sugars). Validate using recovery studies (e.g., 22.63 μg/mL spiked samples) and calculate limits of detection (LOD) via 3σ criteria. Cross-validate with LC-MS/MS for accuracy and precision .

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